N-(4-iodobenzyl)-N-(trifluoromethyl)ethanamine
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Overview
Description
N-(4-iodobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzyl chloride and trifluoromethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-iodobenzyl chloride is reacted with trifluoromethylamine in an appropriate solvent like dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-iodobenzyl)-N-(trifluoromethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-iodobenzyl)-N-(trifluoromethyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)-N-(trifluoromethyl)ethanamine
- N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine
- N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine
Uniqueness
N-(4-iodobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C10H11F3IN |
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Molecular Weight |
329.10 g/mol |
IUPAC Name |
N-[(4-iodophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F3IN/c1-2-15(10(11,12)13)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3 |
InChI Key |
ZOXODBZUIQXSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
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